

Application Notes: Sulfo Cy5.5-N3 in Copper-Catalyzed Click Chemistry (CuAAC)

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Compound of Interest

Compound Name: Sulfo Cy5.5-N3

Cat. No.: B15555281

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Introduction

Sulfo Cy5.5-N3 is a water-soluble, near-infrared fluorescent dye functionalized with an azide group.^{[1][2][3]} This feature allows for its covalent attachment to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".^{[1][4][5]} The high water solubility, provided by sulfonate groups, makes this dye ideal for bioconjugation in aqueous environments, minimizing non-specific binding and ensuring the labeled molecules remain in their native conformation.^{[3][6]} Sulfo Cy5.5 exhibits a high molar extinction coefficient and quantum yield, resulting in bright fluorescence, making it a valuable tool for a variety of applications.^{[3][6]}

Applications

The unique properties of Sulfo Cy5.5 make it suitable for a wide range of applications in biological and biomedical research, including:

- **Fluorescence Microscopy:** High-contrast imaging of cellular structures.^{[6][7]}
- **Flow Cytometry:** Provides distinct signals for accurate cell sorting and analysis.^{[6][7]}
- **In Vivo Imaging:** Ideal for deep-tissue imaging with minimal background autofluorescence.^{[6][7]}

- Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various assays. [\[6\]](#)[\[7\]](#)
- Molecular Probes: Used in bioanalytical assays to study biomolecular interactions. [\[6\]](#)[\[7\]](#)

Spectral Properties

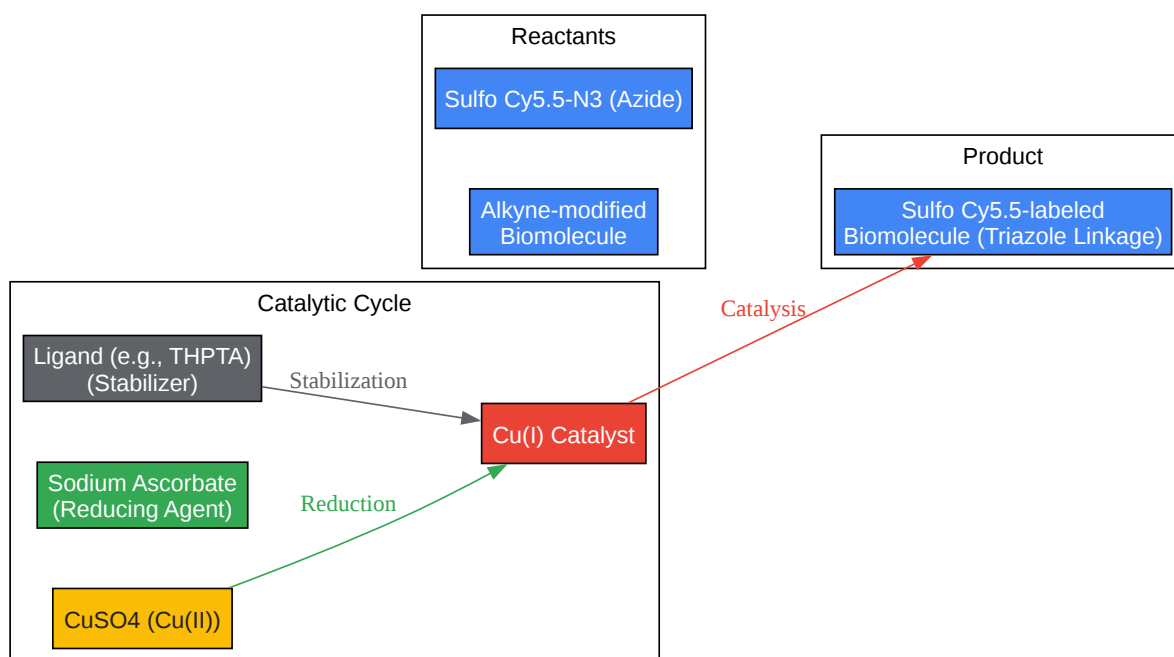
The following table summarizes the key spectral properties of Sulfo Cy5.5.

Property	Wavelength (nm)
Maximum Excitation (Ex)	~673-675 nm
Maximum Emission (Em)	~691-707 nm

Data sourced from multiple references. [\[1\]](#)[\[4\]](#)[\[6\]](#)

Reaction Mechanism and Workflow

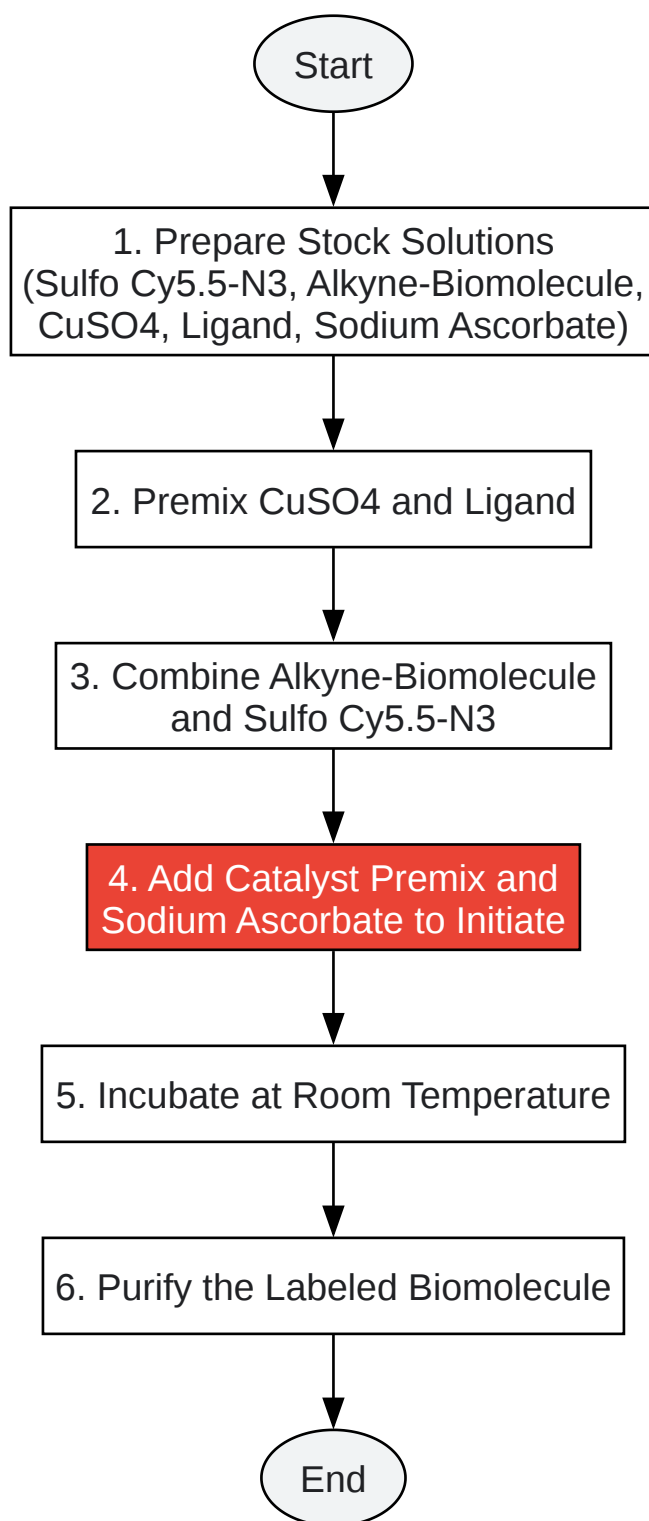
The CuAAC reaction involves the formation of a stable triazole linkage between the azide group of **Sulfo Cy5.5-N3** and a terminal alkyne on a target molecule. The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)).



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Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

The general workflow for labeling a biomolecule with **Sulfo Cy5.5-N3** using CuAAC is depicted below.



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Caption: General experimental workflow for CuAAC labeling.

Detailed Protocol

This protocol provides a general guideline for the copper-catalyzed click chemistry labeling of an alkyne-modified biomolecule with **Sulfo Cy5.5-N3**. Optimization may be required for specific applications.

Materials

- **Sulfo Cy5.5-N3**
- Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
- Copper(II) sulfate (CuSO_4)
- Water-soluble ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate
- Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Dimethyl sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Stock Solutions

Reagent	Concentration	Solvent	Storage
Sulfo Cy5.5-N3	10 mM	DMSO or Water	-20°C, protected from light
Alkyne-modified Biomolecule	1-10 mg/mL	Appropriate buffer	As per biomolecule stability
CuSO_4	20-100 mM	Water	Room Temperature
Ligand (THPTA)	100-200 mM	Water	-20°C
Sodium Ascorbate	100-300 mM	Water (prepare fresh)	N/A

Experimental Procedure

- Prepare the Reaction Mixture:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule and **Sulfo Cy5.5-N3**. The final concentration of the biomolecule can range from 1-5 mg/mL. The molar ratio of the dye to the biomolecule can be adjusted, with a 2-10 fold molar excess of the dye being a good starting point.
 - Add amine-free buffer to reach the desired final reaction volume.
- Prepare the Catalyst Premix:
 - In a separate tube, premix the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to ligand is recommended.^[8] Let this mixture stand for a few minutes.
- Initiate the Reaction:
 - Add the catalyst premix to the reaction mixture containing the biomolecule and dye. The final concentration of CuSO₄ should be in the range of 50-250 μM.
 - Immediately before adding to the main reaction, prepare a fresh solution of sodium ascorbate.
 - To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours, protected from light. Reaction times may need to be optimized.
- Purification:
 - Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis, or spin filtration.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Inactive catalyst	Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO ₄ and ligand. Degas solvents to remove oxygen. [9]
Suboptimal reagent concentrations	Optimize the molar ratios of dye, catalyst, and reducing agent.	
Inaccessible alkyne group	Perform the reaction under denaturing conditions if the biomolecule's structure allows.	
Precipitation	Poor solubility of reactants	Ensure Sulfo Cy5.5-N3 and the biomolecule are fully dissolved before starting the reaction. The use of a water-soluble ligand like THPTA is recommended.
Biomolecule Degradation	Oxidation by reactive oxygen species	Use a stabilizing ligand like THPTA. [10] [11] Consider adding a radical scavenger like aminoguanidine. [10]

Conclusion

The copper-catalyzed click chemistry reaction with **Sulfo Cy5.5-N3** provides a robust and efficient method for labeling a wide variety of biomolecules. Its excellent water solubility and bright near-infrared fluorescence make it an invaluable tool for researchers in various fields, enabling sensitive and specific detection in complex biological systems. The provided protocol serves as a starting point, and optimization of reaction conditions will ensure successful conjugation for your specific application.

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